Product packaging for Light stabilizer 292(Cat. No.:CAS No. 1065336-91-5)

Light stabilizer 292

Cat. No.: B3026711
CAS No.: 1065336-91-5
M. Wt: 878.3
InChI Key: YHEPZZFDBQOSSN-UHFFFAOYSA-N
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Description

Contextualization of Polymer Photodegradation Mechanisms

Polymer photodegradation refers to the irreversible chemical changes in a polymer's structure induced by the absorption of light radiation. This process often leads to undesirable effects such as discoloration, cracking, loss of strength, and embrittlement, ultimately compromising the service life of the material. The susceptibility of a polymer to photodegradation is dependent on its chemical structure and the presence of chromophoric groups that can absorb UV light.

The most common mechanism of photodegradation in the presence of oxygen is photo-oxidation. This process is a complex series of free-radical chain reactions initiated by the absorption of UV radiation. The general stages of photo-oxidation are:

Initiation: The process begins with the formation of free radicals on the polymer chain. This can be triggered by the absorption of UV photons by impurities or chromophores within the polymer, leading to bond cleavage and the creation of highly reactive polymer radicals (P•). These radicals can then react with oxygen to form peroxy radicals (POO•). acs.orgwikipedia.org

Propagation: The peroxy radicals can abstract hydrogen atoms from other polymer chains, forming hydroperoxides (POOH) and new polymer radicals. This creates a self-perpetuating cycle of degradation.

Chain Branching: The hydroperoxides formed during propagation are unstable and can cleave upon absorbing more energy, leading to the formation of more radicals and accelerating the degradation process.

Termination: The chain reactions can be terminated by the combination of two radicals to form a non-radical species.

This cascade of reactions leads to chain scission (breaking of the polymer backbone) and cross-linking (formation of new bonds between polymer chains), which in turn alter the material's macroscopic properties. acs.org

Definition and General Classification of Light Stabilizer 292 as a Hindered Amine Light Stabilizer (HALS) Derivative

This compound is a liquid HALS that is particularly effective in a wide range of polymers, especially in coatings. welltchemicals.combasf.us It is a mixture of two active chemical compounds: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510) and Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate. welltchemicals.comkianresin.comsinocurechem.com This combination ensures that the product remains in a liquid state over a wide range of temperatures. kianresin.comhunan-chem.com As a member of the HALS family, this compound functions as a radical scavenger, providing excellent long-term stability against UV degradation. innospk.com

Physical and Chemical Properties of this compound
PropertyValue
Chemical NameMixture of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate welltchemicals.comkianresin.comsinocurechem.com
CAS Number41556-26-7 and 82919-37-7 welltchemicals.comkianresin.com
AppearanceLight yellowish liquid kianresin.cominnospk.com
Molecular WeightBis(...): 508.78 g/mol, Methyl(...): 369.5 g/mol nih.gov
DensityApproximately 0.99 g/cm³ at 20°C sinocurechem.cominnospk.com
Boiling Point>350°C innospk.com
Water Solubility<0.01% kianresin.comhunan-chem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H95N3O8 B3026711 Light stabilizer 292 CAS No. 1065336-91-5

Properties

IUPAC Name

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate;1-O-methyl 10-O-(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56N2O4.C21H39NO4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24;1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h23-24H,11-22H2,1-10H3;17H,7-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEPZZFDBQOSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C.CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H95N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

878.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065336-91-5
Record name Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, mixt. with 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) decanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065336-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reaction mass of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.136.798
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Mechanistic Principles of Photo Stabilization by Light Stabilizer 292

Influence of Molecular Structure on Stabilizing Efficacy

Impact of N-Substitution on HALS Performance (e.g., N-methyl derivatives)

Introduction to N-Substitution in HALS

N-Methyl Derivatives (Tertiary Amine HALS)

HALS can be broadly categorized based on the substitution at the nitrogen atom, such as N-H (secondary amine), N-alkyl (tertiary amine, including N-methyl), and N-acyl derivatives. Among these, N-H and N-methyl substituted derivatives are common and exhibit significant photostabilizing activity, whereas N-acetyl derivatives generally show poor performance longchangchemical.com.

Mechanism of Action: N-methyl substituted HALS, being tertiary amines, play a crucial role in the photostabilization process. During the initial stages of polymer degradation, N-methyl HALS can be oxidized by reactive species to form nitroxyl (B88944) radicals. A key aspect of their mechanism involves potential dealkylation, where the N-methyl group can be cleaved, leading to the formation of a parent secondary amine HALS. This secondary amine is then readily oxidized to a stable nitroxyl radical, which is the primary active species in scavenging polymer radicals (alkyl, peroxy, etc.) redalyc.org. Research indicates that tertiary amine HALS, including N-methyl derivatives, are rapidly oxidized to the nitroxyl radical during weathering compared to other forms slideshare.net. This efficient conversion to the active nitroxyl radical contributes to their high photostabilizing efficiency.

Performance Characteristics: Studies have demonstrated that N-methyl HALS (also referred to as N-alkyl HALS) exhibit photostabilizing effects that are comparable to or even superior to their parent secondary amine counterparts in various polymer systems, such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) redalyc.org. The efficiency and kinetics of photostabilization are directly influenced by the N-substitution. For instance, research into the mechanisms and kinetics of photostabilization with N-methyl HALS has found them to be highly effective capes.gov.br. The presence of the N-methyl group can impact the HALS's compatibility and interaction with different polymer matrices and other additives due to differences in basicity and polarity compared to N-H HALS paint.org.

Comparative Performance Data

Comparative studies often evaluate HALS performance by measuring parameters such as the induction period before significant polymer degradation occurs, or by monitoring the rate of degradation (e.g., carbonyl index). Research involving polymeric HALS has provided insights into the performance differences between N-methylated HALS and other types. For example, a study comparing a newly synthesized polymeric N-methyl HALS (APP/VAc copolymer) with a commercial polymeric HALS (HALS-1, likely an N-H type) in polypropylene films exposed to accelerated aging revealed comparable photostabilizing performance, particularly in terms of the induction period researchgate.net.

The following table summarizes approximate induction periods derived from such comparative studies, illustrating the performance of N-methyl HALS relative to a control and a standard N-H HALS:

HALS TypeConcentration (g/Kg PP)Approximate Induction Period (hours)
Control0~0
N-H HALS (HALS-1)0.093~120
N-Methyl HALS (APP/VAc)0.093~120
N-H HALS (HALS-1)0.140~220
N-Methyl HALS (APP/VAc)0.140~220

Note: The induction periods are approximate values inferred from graphical data presented in research studies researchgate.net.

These findings suggest that N-methyl substituted HALS can provide a level of protection comparable to established N-H HALS, demonstrating the effectiveness of N-methylation in achieving robust photostabilization.

Light Stabilizer 292 in Context

Interactions of Light Stabilizer 292 Within Polymer Systems

Synergistic Effects with Co-additives

The performance of Light Stabilizer 292 is often significantly enhanced when used in combination with other additives, creating a more robust and durable stabilization system. nbinno.com This synergistic approach is a cornerstone of modern polymer protection strategies.

A powerful synergy exists between this compound and ultraviolet absorbers (UVAs). researchgate.net3vsigmausa.com These two types of stabilizers protect the polymer through different but complementary mechanisms. nbinno.com UVAs, such as those from the benzotriazole (B28993) class, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. nbinno.comnbinno.com This action serves as the first line of defense, reducing the initial formation of free radicals within the polymer. nbinno.comnbinno.com

However, no UVA is 100% efficient, and some UV radiation can still penetrate the polymer, initiating degradation. This is where this compound acts as a second, crucial line of defense. nbinno.com As a HALS, its primary role is to scavenge and neutralize the free radicals that are formed, interrupting the chain reaction of auto-oxidation. researchgate.net3vsigmausa.com This dual-action approach—preventing radical formation (UVA) and scavenging formed radicals (HALS)—provides a level of protection that is far greater than the sum of the individual components. nbinno.comschem.net Studies have shown that this combination effectively improves the service life of coatings and plastics, providing superior protection against gloss reduction, cracking, blistering, delamination, and color change. researchgate.nethunan-chem.comshinyangchem.com This enhanced efficiency can also allow for the same level of protection to be achieved at lower concentrations of each additive, offering potential cost benefits. nbinno.com

Table 1: Complementary Stabilization Mechanisms of HALS and UVAs

Stabilizer Type Primary Mechanism Role in Protection
Ultraviolet Absorbers (UVAs) Absorb UV radiation and dissipate it as heat. nbinno.com "First line of defense"; prevents the initial formation of free radicals. nbinno.com

| This compound (HALS) | Scavenge free radicals. 3vsigmausa.com | "Second line of defense"; neutralizes radicals that escape the UVA shield. nbinno.com |

The concept of synergy extends beyond simple two-component systems of HALS and UVAs. This compound can be part of more complex, multi-component systems designed for optimal long-term thermal and light stability. iea-shc.orgresearchgate.net

One area of synergy is the combination of different HALS types. For instance, combining a low molecular weight HALS like this compound with a high molecular weight HALS can offer complementary benefits. researchgate.net The lower molecular weight and liquid nature of LS 292 allows for rapid diffusion and protection of the polymer's surface layers, where UV exposure is most intense. researchgate.netresearchgate.net In contrast, a high molecular weight HALS has lower mobility and is more resistant to migration and extraction, providing durable, long-term protection to the bulk of the polymer. researchgate.net

Furthermore, while interactions with phenolic antioxidants can be antagonistic, some research has shown that in specific ternary systems, the outcome can be surprisingly synergistic. iea-shc.org For example, one study found that while a HALS/phenol combination showed antagonism, a three-part system of HALS/phenol/thiosynergist provided the highest protection efficiency for the polymer being tested. iea-shc.org Such findings highlight the complexity of additive interactions and the importance of carefully formulating stabilization packages for specific polymers and applications. iea-shc.org

Antagonistic Interactions and Complex Chemistry

Despite its benefits, the chemical nature of this compound can also lead to negative, or antagonistic, interactions with certain other components within the polymer system. These interactions can significantly impair its stabilization performance.

A significant challenge for HALS, including this compound, is their antagonistic interaction with acidic compounds. researchgate.net The active part of a HALS molecule is a basic amine group. If acidic substances are present in the polymer formulation—such as acid catalysts used in some coatings, or even certain pigments—they can react with and neutralize the HALS, rendering it ineffective. hunan-chem.comresearchgate.net

This antagonism is notably observed with phenolic antioxidants. researchgate.net Under certain conditions, particularly thermal-oxidative stress, a strong antagonistic effect can occur, leading to the rapid and useless consumption of both the HALS and the phenolic antioxidant. iea-shc.orgresearchgate.net Research suggests that the interaction can accelerate the homolytic decomposition of hydroperoxides, a process that generates more free radicals and can actually accelerate the degradation of the polymer. researchgate.net The formation of HALS-acid salts at high processing temperatures may be a source of these damaging free radicals. researchgate.net Therefore, any formulation containing this compound must be carefully evaluated for potential interactions with acidic components. hunan-chem.com

The performance of this compound is directly linked to the chemical environment, or pH, of the polymer matrix itself. mdpi.com The basicity of the HALS amine groups means that its performance can be compromised in polymer systems that are inherently acidic. researchgate.net

A clear example of this was observed in a study involving the addition of HALS to natural Oriental Lacquer, which is an acidic medium. mdpi.com The addition of the alkaline HALS raised the pH of the lacquer. mdpi.com This pH shift directly influenced the curing process of the lacquer by altering the activity of enzymes and the rate of oxidative polymerization. mdpi.com While this specific study did not use LS 292, it demonstrates the universal principle that the performance and chemical activity of a HALS are dependent on the pH of its surrounding environment. An acidic matrix can lead to the protonation and deactivation of the HALS, preventing it from participating in the radical-scavenging Denisov cycle, thereby reducing its ability to protect the polymer.

Compatibility and Dispersion within Polymer Matrices

For any additive to be effective, it must be physically compatible with the host polymer and be able to disperse evenly throughout the matrix. This compound is a low molecular weight, liquid HALS, which imparts several key physical properties. sinocurechem.com

Its liquid form and chemical structure provide excellent compatibility and solubility in a wide range of polymer systems and organic solvents. sinocurechem.comwelltchemicals.comnbinno.com This allows it to be easily incorporated into various formulations, including polyolefins, polyurethanes, acrylics, polyesters, elastomers, and both solvent-based and water-borne coatings. nbinno.comhunan-chem.comsinocurechem.com Good dispersion is critical to ensure uniform protection throughout the polymer, and the high solubility of LS 292 facilitates this. welltchemicals.com

However, the low molecular weight of this compound, while aiding in dispersion, also means it is more prone to migration than polymeric HALS. researchgate.netresearchgate.net Over time, the stabilizer can move within the polymer matrix and potentially migrate to the surface, where it could be lost to the environment through volatilization or extraction. This potential for migration is a critical factor to consider when designing materials for long-term applications. researchgate.net

Table 2: Solubility of this compound in Various Solvents (at 20°C)

Solvent Solubility ( g/100g Solvent)
Water <0.01 shinyangchem.com
Butanol >50 shinyangchem.com
Butyl acetate >50 shinyangchem.com

Role of Low Molecular Weight HALS in Coating Penetration

This compound is considered a low molecular weight HALS. nbinno.com This characteristic imparts high mobility to the stabilizer molecules within a polymer matrix. This mobility is particularly advantageous in thin-film applications, such as coatings. The ability to migrate allows the stabilizer to replenish at the surface, where the concentration of UV radiation is highest and degradation is most likely to initiate. welltchemicals.com This surface activity is critical for preventing the initial stages of photo-oxidation, such as loss of gloss and the formation of micro-cracks.

Impact of Stabilizer Molecular Weight on Dispersion and Durability

The molecular weight of a stabilizer directly influences its dispersion within the polymer and the long-term durability of the stabilized material.

Dispersion : Low molecular weight HALS, like this compound, generally exhibit excellent solubility and compatibility with a wide range of polymer systems. nbinno.com This leads to better and more uniform dispersion throughout the matrix, which is essential for consistent protection.

Durability : While high mobility is beneficial for surface protection, a potential drawback of low molecular weight HALS is their higher volatility and susceptibility to migration and extraction from the polymer over time, especially under high-temperature conditions. partinchem.comdeltachem.net Higher molecular weight HALS, in contrast, offer better resistance to such losses, which can translate to longer-term durability in some applications. partinchem.comuvabsorber.com However, for many coating applications, the excellent compatibility and mobility of low molecular weight HALS provide a superior balance of properties for immediate and effective protection against UV degradation. welltchemicals.com The choice between a low and high molecular weight HALS often depends on the specific application, the thickness of the material, and the expected service life conditions. scielo.brwelltchemicals.com

Performance Evaluation and Durability Studies of Light Stabilizer 292 in Material Applications

Assessment of Photo-stabilization Efficacy in Various Polymer Substrates

Polyolefin Systems (Polyethylene, Polypropylene)

Light Stabilizer 292 demonstrates significant utility in polyolefin systems, including polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). Its incorporation helps to mitigate the detrimental effects of UV exposure, which can lead to embrittlement and loss of physical integrity in these polymers. Studies have indicated its effectiveness in limiting the yellowness index (ΔYI) in polypropylene films, with values remaining below 2 after 1,500 hours of QUV-B exposure vulcanchem.com. Its application in PE agricultural films and PP fibers further highlights its role in enhancing the weatherability of these common polyolefin materials chinaplasonline.comchinaplasonline.com. The stabilizer is compatible with various polyolefin grades, contributing to extended product lifespan in outdoor applications raytopoba.commayzo.comsinocurechem.comwelltchemicals.com.

Polyurethane and Acrylic Resin Systems

In polyurethane (PU) and acrylic resin systems, this compound offers robust protection against UV-induced degradation. It is widely employed in various polyurethane formulations, including those used in coatings and dispersions vulcanchem.commayzo.comsinocurechem.comkerton-industry.comflychemtech.compolygelglobal.net. Its compatibility with both water-based and solvent-based systems, as well as UV-curable formulations, makes it a versatile additive for acrylic resins kerton-industry.comflychemtech.compolygelglobal.netintergoods.netulprospector.combasf.us. Research indicates that this compound effectively minimizes defects such as cracking and gloss reduction in these resin systems, thereby extending their service life and maintaining aesthetic appeal vulcanchem.comsinocurechem.comwelltchemicals.compolygelglobal.netnaturalpigments.eu. Its use in acrylic-melamine varnishes has also shown benefits in thermal stability and UV protection vulcanchem.com.

Vinyl Polymer Systems (Polyvinyl Chloride, Polyvinyl Butyral)

This compound is also effective in vinyl polymer systems, including polyvinyl chloride (PVC) and polyvinyl butyral (PVB) raytopoba.comsinocurechem.commade-in-china.commade-in-china.com. In PVC applications, it contributes to improved UV resistance, protecting the material from degradation that can lead to discoloration and embrittlement raytopoba.comdynasty-chem.comicrc.ac.irgoogle.com. Its compatibility with various PVC formulations and its ability to work synergistically with other stabilizers further enhance its utility in this polymer class dynasty-chem.comgoogle.com. For PVB, its inclusion aids in maintaining clarity and preventing yellowing upon UV exposure sinocurechem.commade-in-china.commade-in-china.com.

Coating and Paint Formulations (Alkyd, Chlorinated Rubber, Automotive)

This compound is extensively utilized in a broad spectrum of coating and paint formulations due to its ability to significantly enhance durability and weather resistance sinocurechem.comwelltchemicals.comkerton-industry.comflychemtech.compolygelglobal.netintergoods.netulprospector.combasf.usbasf.usscribd.commade-in-china.com.

Alkyd and Polyester Coatings: In alkyd and polyester-based coatings, this compound demonstrates efficacy in preventing photodegradation. Studies involving accelerated weathering tests on alkyd coatings have shown that its inclusion leads to improved gloss retention, adhesion, flexural strength, and impact resistance researchgate.nethueuni.edu.vnresearchgate.net.

Chlorinated Rubber Coatings: For chlorinated rubber varnish and coatings, this compound has been shown to improve physical properties such as relative hardness, adhesion, flexural strength, impact resistance, and gloss retention when subjected to UV-thermo-humidity cycling scispace.comtci-thaijo.org.

Automotive Coatings: this compound is particularly well-suited for automotive coatings, where aesthetic durability and long-term performance are critical ecochemchina.comvulcanchem.comchinaplasonline.comchinaplasonline.commayzo.comsinocurechem.comkerton-industry.comflychemtech.compolygelglobal.netulprospector.comnaturalpigments.eubasf.us. It effectively minimizes defects like gloss reduction, cracking, and chalking vulcanchem.comsinocurechem.comwelltchemicals.compolygelglobal.netnaturalpigments.euscribd.combasf.us. For instance, automotive clearcoats stabilized with this compound have maintained 85% gloss retention after two years of outdoor exposure, compared to only 45% in unstabilized systems vulcanchem.com. Its liquid form allows for excellent compatibility and ease of incorporation into both solvent-based and water-based automotive coating systems mayzo.comulprospector.combasf.usbasf.us.

Accelerated Weathering and Long-term Photo-oxidation Studies

The long-term performance and photo-stabilization capabilities of this compound are frequently evaluated through accelerated weathering tests, simulating prolonged exposure to environmental stressors.

UV-Thermo-Humidity Complex Exposure Protocols

Studies employing UV-thermo-humidity complex exposure protocols, often involving 100 cycles of combined UV radiation, elevated temperature, and humidity, have provided robust data on the protective efficacy of this compound researchgate.nethueuni.edu.vnresearchgate.netscispace.comtci-thaijo.org.

In chlorinated rubber varnish and coatings, the addition of 2.5 wt.% of this compound resulted in significantly improved physical properties, including relative hardness, adhesion, flexural strength, and impact resistance, while minimizing gloss loss scispace.comtci-thaijo.org. These formulations were observed to withstand 100 UV-thermo-humidity complex cycles without developing cracks or blisters, indicating a high level of protection scispace.comtci-thaijo.org. Furthermore, thermal oxidation stability was enhanced scispace.comtci-thaijo.org.

Similarly, in environmentally friendly alkyd coatings subjected to 100 cycles of UV-thermo-humidity exposure, 1.5 wt.% of this compound demonstrated substantial improvements in gloss retention, adhesion, flexural strength, impact resistance, and relative hardness researchgate.nethueuni.edu.vnresearchgate.net. Spectroscopic analysis (FT-IR) revealed fewer chemical changes in functional groups (CH2 and C=O ester groups) in coatings containing this compound compared to unstabilized samples. Scanning Electron Microscopy (SEM) indicated a smoother surface morphology for aged coatings with the stabilizer, suggesting better preservation of the coating surface researchgate.nethueuni.edu.vnresearchgate.net. Thermogravimetric Analysis (TGA) also confirmed an improvement in thermo-oxidative stability researchgate.nethueuni.edu.vnresearchgate.net.

The fundamental mechanism by which this compound operates involves its role as a radical scavenger. Upon UV exposure, it forms nitroxyl (B88944) radicals, which then intercept and deactivate polymer radicals generated during photo-oxidation. This process is part of a regenerative cycle (Denisov cycle), allowing for continuous protection against degradation ecochemchina.comvulcanchem.comresearchgate.net. This regenerative capability contributes to its long-term stabilization efficiency vulcanchem.com.

Data Tables

To illustrate the performance data, the following tables summarize key findings from accelerated weathering studies:

Table 1: Performance of this compound in Chlorinated Rubber and Alkyd Coatings after 100 UV-Thermo-Humidity Cycles

PropertyUnstabilized (Control)With this compound (2.5 wt.% / 1.5 wt.%)
Relative HardnessDecreasedImproved
AdhesionDecreasedImproved
Flexural StrengthDecreasedImproved
Impact ResistanceDecreasedImproved
Gloss LossSignificantMinimized / Improved
Cracking/BlisteringPresentAbsent (at optimal concentration)
Thermal Oxidation StabilityLowerEnhanced

Note: Specific quantitative data for relative changes are not consistently provided across all studies for direct comparison in a single table. The table reflects qualitative improvements based on study findings. researchgate.nethueuni.edu.vnresearchgate.netscispace.comtci-thaijo.org

Table 2: Thermal Performance of this compound in Acrylic-Melamine Varnishes

PropertyWithout StabilizerWith 2.5 wt.% this compound
Weight Loss at 400°C (%)59.5853.18
Onset Degradation (°C)210225

Data derived from Thermogravimetric Analysis (TGA) vulcanchem.com.

Table 3: Automotive Clearcoat Gloss Retention

Exposure DurationUnstabilized SystemSystem with this compound
2 Years Outdoor45%85%

Data represents gloss retention percentage vulcanchem.com.

Compound List

The following compounds are mentioned in relation to this compound's applications and performance:

this compound (also known as UV-292, LS-292, JYLSTAB-292, SINOLSTAB® UV-292, BLS® 292HP, PUREsorb 292, Wellsorb 292)

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510)

Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate

Polyethylene (PE)

Polypropylene (PP)

Polyurethane (PU)

Acrylic resins

Polyvinyl Chloride (PVC)

Polyvinyl Butyral (PVB)

Alkyd resins

Chlorinated Rubber

Polyester resins

Phenolic resins

Thermosetting acrylics

Thermoplastic acrylics

UV-curable systems

UV-1130 (UV absorber)

Tinuvin 384-2 (UV absorber)

Tinuvin 770 (HALS)

Advanced Analytical Methodologies for Light Stabilizer 292 Characterization

Spectroscopic Techniques for Degradation Monitoring

Spectroscopic methods are invaluable for observing the chemical and physical changes that occur in both the stabilizer and the host polymer during photodegradation. They provide insights into the kinetics of degradation and the efficacy of the stabilization system.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify and monitor changes in the chemical functional groups of polymers and additives during degradation. mdpi.com By analyzing the absorption of infrared radiation, specific chemical bonds can be tracked, providing direct evidence of chemical reactions such as oxidation and chain scission. mdpi.comnih.gov

In studies involving coatings containing Light Stabilizer 292, FT-IR is employed to evaluate the chemical changes before and after accelerated weathering or UV exposure. dlu.edu.vn Research on acrylic-melamine varnishes has shown that the presence of LS 292 significantly limits the degradation of the polymer backbone. FT-IR spectra of aged samples without the stabilizer show strong changes in the intensity of C-H and C=O (ester) groups, indicating polymer chain breakdown. dlu.edu.vn Conversely, samples stabilized with LS 292 exhibit markedly less degradation in these spectral regions. dlu.edu.vn

The degree of degradation can be quantified by monitoring the formation of carbonyl groups (C=O), which are primary products of photo-oxidation. mdpi.com The "Carbonyl Index" is often calculated from the FT-IR spectrum as a key indicator of the extent of polymer degradation. mdpi.com

Table 1: Key FT-IR Spectral Changes Monitored During Polymer Degradation This table is based on data from studies on polymer degradation analysis.

Wavenumber (cm⁻¹)Functional GroupType of ChangeIndication
3100 - 3700Hydroxyl (O-H)Increase in intensityOxidation, hydrolysis
1810 - 1690Carbonyl (C=O)Increase in intensityPhoto-oxidation, chain scission
1680 - 1600Alkene (C=C)Increase in intensityChain scission, unsaturation
1375Methyl (C-H)Relatively stableOften used as an internal reference

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of materials with unpaired electrons, such as free radicals. wikipedia.org Since the primary mechanism of hindered amine light stabilizers (HALS) like LS 292 involves scavenging free radicals, ESR is a fundamental tool for studying its mode of action. researchgate.net

The degradation of polymers under UV light generates highly reactive and short-lived free radicals that initiate and propagate chain reactions leading to material failure. mdpi.com Direct detection of these transient species is often difficult due to their low steady-state concentrations. mdpi.com Therefore, the "spin trapping" technique is commonly employed in conjunction with ESR. nih.gov This method involves adding a "spin trap" compound that reacts with the transient radicals to form a more stable and persistent radical adduct (a nitroxide), which can accumulate to detectable levels. mdpi.comnih.gov The resulting ESR spectrum of the adduct provides a characteristic hyperfine splitting pattern that can be used to identify the original trapped radical. nih.gov

By using ESR, researchers can identify the specific radical species formed during polymer degradation and observe how LS 292 and its active nitroxide radical forms interrupt the degradation cycle by scavenging these radicals. This provides direct evidence of the stabilizer's efficacy and helps elucidate the complex chemical mechanisms of photostabilization. wikipedia.orgmdpi.com

UV/Visible (UV-Vis) spectroscopy is a widely used technique to monitor photodegradation processes by measuring changes in the absorption of UV or visible light. mdpi.com While it may not provide direct structural information like FT-IR, it serves as a valuable indirect method for assessing the extent of degradation.

During the aging of a polymer system, chemical changes can lead to the formation of new chromophores (light-absorbing groups) or the destruction of existing ones. These changes alter the UV-Vis absorption spectrum of the material. For instance, the formation of carbonyl groups and conjugated double bonds in a polymer backbone during photo-oxidation leads to increased absorption at specific wavelengths. researchgate.net

In the context of LS 292, UV-Vis spectroscopy can be used to monitor the degradation of the host polymer. A stable or slowly changing UV-Vis spectrum over time during UV exposure indicates effective protection by the stabilizer. Furthermore, the technique can be adapted for the quantitative analysis of HALS in polymer extracts. researchgate.net By monitoring the characteristic absorbance of the stabilizer or its degradation products, one can track its consumption rate, providing insights into the long-term performance of the stabilized material. nih.govnih.gov

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of stabilizers and their transformation products. They offer high sensitivity and specificity, making them indispensable for detailed chemical analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantitative analysis of polymer additives, including LS 292. researchgate.net It is particularly effective for analyzing non-volatile and thermally labile compounds that are unsuitable for gas chromatography. researchgate.net

Various HPLC methods have been developed for the analysis of HALS. Reversed-phase HPLC, often using C18 columns, is commonly employed for separating LS 292 from polymer matrix extracts. researchgate.net Detection is typically achieved using UV detectors, as many HALS possess chromophores that absorb in the UV range. researchgate.net For HALS that lack a strong UV chromophore or for enhanced sensitivity, other detectors such as the Evaporative Light Scattering Detector (ELSD) or the Charged Aerosol Detector (CAD) can be utilized. researchgate.netthermofisher.com

A significant challenge in HALS analysis is the separation of oligomeric species, which tend to adsorb irreversibly on conventional stationary phases. researchgate.net Method development often focuses on optimizing the mobile phase, sometimes including additives like basic amines to improve peak shape and facilitate elution. researchgate.net Successful HPLC methods allow for the accurate quantification of LS 292 in various materials, which is crucial for quality control and for studying its migration and depletion from the polymer over time. researchgate.net

Table 2: Example HPLC Conditions for HALS Analysis This table represents a generalized summary of typical conditions reported in the literature.

ParameterDescription
Technique Reversed-Phase HPLC researchgate.net
Column C18 (various dimensions) researchgate.net
Mobile Phase Gradient elution with solvents like water, methanol, or acetonitrile. researchgate.net May include acidic or basic additives. researchgate.net
Detection UV Absorbance (e.g., 240 nm) , Mass Spectrometry (MS) researchgate.net, Evaporative Light Scattering (ELSD) researchgate.net, Charged Aerosol Detection (CAD) thermofisher.com
Application Quantification of LS 292 and other HALS in polymer extracts. researchgate.net

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight and structure of analytes. rfi.ac.uk When coupled with a separation technique like HPLC, it becomes a highly powerful tool for identifying unknown compounds and elucidating their structures. nih.gov

For the analysis of LS 292 and other HALS, techniques such as electrospray ionization (ESI) are used to generate ions that can be analyzed by the mass spectrometer. researchgate.net Tandem MS (MS/MS) experiments, where ions are fragmented and their fragments analyzed, provide detailed structural information that confirms the identity of the stabilizer. nih.gov

High-resolution mass spectrometry, particularly with Time-of-Flight (TOF) analyzers (e.g., Q-TOF-MS), is exceptionally valuable for analyzing complex oligomeric HALS. nih.gov These instruments provide exact mass measurements, which allow for the confident determination of elemental compositions. nih.gov This capability has enabled the comprehensive characterization of oligomeric HALS, revealing structural information often not provided by suppliers, such as the distribution of oligomers and the nature of their end-groups. nih.govresearchgate.net Studies using HPLC-Q-TOF-MS have successfully characterized HALS with up to 17 repeating units and molecular weights exceeding 5000 g/mol , demonstrating the power of this technique for in-depth structural elucidation and the analysis of changes in oligomeric patterns during polymer processing and aging. nih.gov

Morphological and Thermal Analysis Techniques

Advanced analytical methodologies are crucial for characterizing the physical and thermal properties of materials containing this compound. These techniques provide insights into how the stabilizer influences the surface morphology and thermal stability of the polymer matrix it is designed to protect.

Scanning Electron Microscopy (SEM) for Surface Characterization

Scanning Electron Microscopy (SEM) is a powerful analytical tool used to investigate the surface topography and morphology of materials at high resolution. azom.comlibretexts.org In the context of polymer science, SEM provides detailed three-dimensional images that reveal the intricate surface features of polymers and coatings. azom.comresearchgate.net This technique is particularly valuable for assessing the effects of additives like this compound on the surface integrity of materials, especially after exposure to environmental stressors such as UV radiation and humidity. dlu.edu.vn

The analysis involves bombarding the sample surface with a focused beam of electrons. The interactions between the electrons and the atoms of the sample produce various signals that contain information about the surface's topography and composition. For polymer samples, which are typically non-conductive, a thin conductive coating (such as gold) is often applied to the surface to prevent the build-up of static charge during analysis. azom.com

Research on acrylic-melamine (AC-ML) based varnishes has demonstrated the utility of SEM in evaluating the performance of this compound. In one study, SEM images were used to compare the surface of an aged AC-ML varnish without the stabilizer to a formulation containing 2.5 wt.% of Tinuvin 292 after accelerated exposure testing. The results showed that the surface of the unstabilized varnish was significantly rougher and more degraded compared to the smoother surface of the coating protected with Tinuvin 292. dlu.edu.vn This indicates that the stabilizer effectively limited the polymer chain degradation and scission at the surface, which preserves the coating's physical appearance and protective qualities. dlu.edu.vn

Varnish SampleConditionSEM ObservationReference
Acrylic-Melamine (AC-ML) Varnish without StabilizerAfter Accelerated ExposureSurface appeared rough and degraded. dlu.edu.vn
AC-ML Varnish with 2.5 wt.% Tinuvin 292After Accelerated ExposureSurface remained significantly smoother. dlu.edu.vn

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

In a typical TGA experiment, a sample is placed in a crucible on a precision balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. lcms.cz The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which the material degrades.

The inclusion of this compound has been shown to enhance the thermal stability of coatings. A study utilizing TGA on an acrylic-melamine varnish demonstrated that the addition of 2.5 wt.% of Tinuvin 292 improved the material's thermal oxidation resistance. dlu.edu.vn TGA was performed on samples with and without the stabilizer, both before and after accelerated exposure testing. The results indicated that the stabilized varnish exhibited a lower percentage of mass loss at elevated temperatures compared to the unstabilized sample, confirming that Tinuvin 292 helps to prevent the thermal degradation of the polymer matrix. dlu.edu.vn

Varnish SampleTemperature RangeMass Decomposition (%)ConclusionReference
AC-ML Varnish without Tinuvin 292Room Temperature to 400°C59.58%Lower thermal stability. dlu.edu.vn
AC-ML Varnish with 2.5 wt.% Tinuvin 292Room Temperature to 400°C53.18%Improved thermal oxidation resistance. dlu.edu.vn

Methodologies for Stabilizer Migration and Leaching Studies

The migration and leaching of additives like this compound from a polymer matrix are critical factors that determine the long-term effectiveness of the stabilizer and the safety of the product, particularly in applications involving contact with food or skin. researchgate.net Various advanced analytical methodologies are employed to identify and quantify the amount of stabilizer that moves from the bulk of the material to the surface and potentially into a contacting medium.

The primary techniques for these studies are based on chromatography. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful and widely used methods for separating, identifying, and quantifying HALS additives. researchgate.neteuropa.eu

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally unstable compounds like this compound. researchgate.net A novel and highly sensitive method for the quantification of Tinuvin 292 in acrylic resins utilizes HPLC combined with electrospray ionization-ion trap mass spectrometry (HPLC-ESI-ITMS). researchgate.net This approach allows for detection at very low concentrations, from parts per billion (ppb) to parts per million (ppm). The sample preparation can involve a simple extraction of the stabilizer from the polymer matrix. researchgate.net Reversed-phase liquid chromatography is another common approach for the determination of polyolefin additives. dntb.gov.ua

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile components or after derivatization, GC-MS is a suitable technique. Pyrolysis-GC-MS has been successfully applied for the straightforward identification of polymeric HALS additives, as each stabilizer shows characteristic pyrolysis products. researchgate.net GC-MS is also frequently used to determine UV stabilizers in materials like polyethylene (B3416737) terephthalate (PET). europa.eu

Migration studies often involve exposing the polymer to a food simulant (e.g., ethanol/water mixtures, isooctane) under controlled conditions of time and temperature. researchgate.net The simulant is then analyzed to determine the concentration of the leached stabilizer. For instance, studies on the migration of other UV stabilizers from PET have measured diffusion coefficients in the range of 1 x 10⁻¹⁴ cm²/s to 1 x 10⁻¹⁸ cm²/s at temperatures between 40-70°C. researchgate.net Similar principles are applied to study HALS migration, where factors like temperature are shown to follow the Arrhenius model, indicating an increased migration rate with higher temperatures. africaresearchconnects.com

Analytical MethodologyAbbreviationApplication in HALS Migration StudiesReference
High-Performance Liquid ChromatographyHPLCQuantification of HALS migration from food contact materials and polymers. researchgate.net
HPLC-Electrospray Ionization-Ion Trap Mass SpectrometryHPLC-ESI-ITMSHighly sensitive quantification of Tinuvin 292 in acrylic resins at ppb levels. researchgate.net
Pyrolysis-Gas Chromatography-Mass SpectrometryPyrolysis-GC-MSIdentification of HALS additives based on their specific pyrolysis products. researchgate.net
Gas Chromatography-Mass SpectrometryGC-MSDetermination of UV stabilizers in polymers after extraction. europa.eu

Emerging Research Directions and Future Perspectives

Development of Sustainable and Eco-friendly Light Stabilizer Alternatives

The increasing demand for environmentally conscious materials has spurred research into sustainable and eco-friendly light stabilizers. This research is primarily centered on utilizing renewable resources to create effective UV protection for polymers, moving away from traditional petroleum-based additives.

Bio-based HALS Research

A promising area of research is the development of bio-based Hindered Amine Light Stabilizers (HALS) derived from renewable raw materials. These bio-based alternatives aim to provide effective UV protection while offering a more sustainable lifecycle.

One significant area of exploration is the use of lignin (B12514952) , a complex polymer extracted from wood and a major byproduct of the pulp and paper industry. Lignin's inherent phenolic structure gives it natural antioxidant and UV-absorbing properties. uwo.ca Research has demonstrated that incorporating lignin into polymer films can provide substantial UV blocking capabilities. For instance, cellulose (B213188) films containing just 2 wt% of lignin have been shown to block 100% of UVB and over 90% of UVA radiation. mdpi.com Furthermore, studies on de-polymerized kraft lignin and hydrolysis lignin have shown that they can achieve antioxidant activity comparable to commercial antioxidants in polyethylene (B3416737) and polypropylene (B1209903). uwo.ca The table below summarizes the UV blocking performance of lignin in cellulose films. mdpi.com

Table 1: UV Blocking Performance of Lignin-Cellulose Films

Lignin Content (wt%) UVB (280–320 nm) Protection UVA (320–400 nm) Protection
2 100% >90%
10 ~100% 90%

Vegetable oils represent another significant renewable resource for developing bio-based polymer additives, including stabilizers. scirp.orgresearchgate.net Their universal availability, biodegradability, and low cost make them an attractive platform for chemical modification. scirp.org A notable example is the synthesis of a bioconjugate from sea buckthorn oil and p-methoxycinnamic acid, which has demonstrated potential UV-B photoprotective properties when formulated into oleogels. nih.gov

Additionally, biorenewable diacids like camphoric acid , derived from the terpene (+)-camphor, are being used to create polyesters with competitive thermal properties, indicating the potential for creating a wider range of bio-based polymers with inherent stability. rsc.org

Exploration of Novel Photostabilizing Materials (e.g., Graphene Derivatives)

Beyond bio-based sources, research is actively exploring novel materials with inherent photostabilizing properties. Among the most promising are graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO). These materials have demonstrated remarkable efficiency in protecting polymers from photodegradation, even at very low concentrations (1 wt% or lower). rsc.org

The protective mechanism of graphene-based materials is multifaceted, involving:

UV Absorption and Screening: Graphene's structure, rich in conjugated π-bonds, allows it to strongly absorb UV radiation. rsc.org Its two-dimensional geometry also enables it to act as a physical barrier, screening the polymer from harmful UV rays. nih.gov

Radical Scavenging: Graphene can effectively trap free radicals generated during photodegradation, a key function of HALS. nih.gov The sp2 carbon sites in graphene's lattice are the primary players in this antioxidant effect. rsc.org

Barrier Properties: The high aspect ratio of graphene sheets creates a tortuous path for oxygen and other small molecules, reducing their diffusion into the polymer matrix and thus slowing down oxidative degradation. nih.gov

Research has shown that graphene derivatives can outperform traditional organic UV absorbers. In one study, after 700 hours of UV exposure, the surface roughness of a polymer (an indicator of degradation) increased by 195% for the neat sample and 180% for the sample with an organic UV absorber. In contrast, the sample containing just 0.1 wt% of GO showed a roughness increase of only 65%. nih.gov

Table 2: Comparative Performance of Graphene Oxide (GO) as a Photostabilizer

Sample UV Exposure (hours) Increase in Surface Roughness
Neat Polymer 700 195%
Polymer + Organic UV Absorber 700 180%
Polymer + 0.1 wt% GO 700 65%

Innovations in HALS Technology for Enhanced Performance

While sustainable alternatives are being developed, significant research is also dedicated to improving the performance of existing HALS technologies. These innovations are focused on enhancing their thermal stability and resistance to environmental stressors.

Advanced Thermal Stabilization Properties

HALS are not only effective light stabilizers but also contribute significantly to the thermal stability of polymers, particularly at low and moderate temperatures. wikipedia.org Innovations in this area have largely focused on the development of high molecular weight and polymeric HALS. These larger molecules exhibit lower volatility and are less prone to migrating out of the polymer matrix at elevated temperatures, which is a common issue with low molecular weight HALS. mdpi.comgoogle.com

The optimal molecular weight for high molecular weight HALS has been identified to be in the range of 1500-3000 g/mol , which provides a balance between low migration and effective light stabilizing efficiency. mdpi.comgoogle.com Polymeric HALS have demonstrated superior performance in long-term thermal degradation tests. For example, in high-density polyethylene, polymeric HALS performed best in preventing thermal degradation at 110°C in air, primarily due to reduced volatilization. mdpi.com The enhanced thermal stability provided by these advanced HALS is crucial for applications involving high processing temperatures or prolonged exposure to heat. uvabsorber.com

Improved Environmental Resistance

The durability of a light stabilizer is critical for long-term applications, especially in harsh environmental conditions. A key advantage of high molecular weight and polymeric HALS is their improved environmental resistance. uwo.ca Their larger molecular size significantly reduces their mobility within the polymer, leading to lower migration rates and greater resistance to extraction by solvents, water, or other environmental agents. uwo.camdpi.com

This enhanced resistance to extraction ensures that the stabilizer remains in the polymer to provide continuous protection throughout the product's lifespan. uwo.ca This is particularly important for thin-section applications like fibers and films, where the high surface-area-to-volume ratio can accelerate the loss of smaller additives. wikipedia.org Polymeric HALS are therefore ideal for demanding applications such as automotive components, agricultural films, and outdoor furniture that require long-lasting weather resistance. uwo.cawikipedia.org

Strategies for Mitigating Additive Interactions

The performance of light stabilizers can be significantly influenced by their interactions with other additives in a polymer formulation. These interactions can be synergistic, leading to enhanced performance, or antagonistic, resulting in reduced effectiveness.

A well-known synergistic effect is the combination of HALS with UV absorbers. mdpi.comwhiterose.ac.uk UV absorbers work by absorbing UV radiation and dissipating it as heat, while HALS scavenge free radicals. When used together, they provide a more comprehensive and robust protection system for the polymer. whiterose.ac.uk The combination of low and high molecular weight HALS can also produce a synergistic effect, where the more mobile low molecular weight HALS protects the surface and the less mobile high molecular weight HALS protects the bulk of the material. researchgate.net

However, antagonistic interactions can also occur. For instance, HALS can have negative interactions with acidic compounds. The basic nature of the amine group in HALS can be neutralized by acidic substances, rendering the stabilizer ineffective. vanhornmetz.com This is a known issue in polymers like polyvinyl chloride (PVC), where the release of hydrochloric acid (HCl) upon degradation can protonate the HALS. wikipedia.org Similar antagonistic effects have been observed with certain phenolic antioxidants and sulfur-containing additives. scirp.org

To mitigate these negative interactions, several strategies are being employed:

Use of Tertiary HALS: In applications where the polymer is exposed to acidic species, tertiary HALS show better performance due to their higher chemical resistance. nih.gov

Careful Formulation: The selection of additives must be done carefully to avoid known antagonisms. For example, when using HALS, it is crucial to avoid acidic catalysts or fillers that could neutralize the stabilizer.

Development of Non-interactive HALS: Research has led to the development of "non-interactive" HALS that are designed to have minimal undesirable side reactions with other components in the polymer system.

Computational Chemistry and Modeling in HALS Design and Performance Prediction

Computational chemistry and molecular modeling have emerged as indispensable tools in the field of polymer stabilization, offering profound insights into the mechanisms of Hindered Amine Light Stabilizers (HALS) and accelerating the design of new, more effective molecules. longdom.org These theoretical methods provide a molecular-level understanding that complements experimental studies, enabling researchers to predict stabilizer performance and design next-generation HALS with tailored properties. By simulating complex chemical reactions and physical interactions, computational approaches reduce the need for extensive empirical testing, saving time and resources in the development cycle. longdom.org

The primary application of computational chemistry in HALS research is the elucidation of the intricate reaction pathways involved in the stabilization process, most notably the Denisov cycle. acs.org High-level quantum chemical techniques, such as Density Functional Theory (DFT), are employed to map the potential energy surfaces of the reactions between HALS-derived nitroxide radicals and the damaging alkyl and peroxy radicals formed during polymer photo-oxidation. acs.orgresearchgate.net These calculations can determine the activation energies and reaction rates of the various steps in the cycle, clarifying which pathways are most favorable. acs.org For a specific compound like Light Stabilizer 292, these models can predict the efficiency of its nitroxide radical in trapping polymer radicals, thereby providing a quantitative measure of its stabilizing potential. This detailed mechanistic understanding is crucial for designing new HALS molecules with enhanced radical scavenging capabilities. longdom.orgacs.org

Beyond reaction mechanisms, molecular modeling techniques such as Molecular Dynamics (MD) and Monte Carlo simulations are used to predict the physical performance of HALS within the polymer matrix. acs.org The long-term effectiveness of a stabilizer is heavily dependent on its physical properties, including its solubility, diffusion rate, and compatibility with the host polymer. acs.orgresearchgate.net MD simulations can model the movement of a this compound molecule through the amorphous regions of a polymer like polyethylene, allowing for the calculation of its diffusion coefficient. acs.org Similarly, Monte Carlo methods can be used to estimate the excess chemical potential, which is a key determinant of the stabilizer's solubility in the polymer. acs.org These physical parameters are critical, as low solubility or high volatility can lead to premature depletion of the stabilizer from the polymer surface, compromising long-term protection.

The predictive power of computational chemistry is particularly valuable in the rational design of novel HALS. By establishing quantitative structure-property relationships (QSPR), researchers can systematically modify the molecular structure of a parent HALS, such as the piperidine (B6355638) ring substituents, and computationally screen the resulting analogues for improved performance. longdom.orgresearchgate.net For instance, models can predict how changes to the N-substituent on the piperidine ring of a HALS molecule will affect its reactivity, basicity, and physical properties. This in-silico screening allows for the identification of promising candidates with optimal combinations of chemical reactivity and physical permanence before undertaking their costly and time-consuming chemical synthesis. longdom.org

The table below illustrates the types of parameters that can be calculated using computational methods and their direct influence on the performance of a light stabilizer.

Calculated ParameterComputational MethodPredicted Performance AspectRationale
Reaction Enthalpy (ΔH) of H-abstraction Density Functional Theory (DFT)Efficiency of nitroxide radical formationA lower enthalpy indicates a more favorable (faster) conversion of the amine to the active nitroxide radical, initiating the stabilization cycle.
Activation Energy (Ea) for Radical Trapping DFT, Transition State TheoryRadical scavenging rateA lower activation barrier for the reaction between the nitroxide radical and polymer alkyl radicals signifies more efficient trapping of damaging species. acs.org
Bond Dissociation Energy (BDE) of N-O Bond DFTRegeneration of the stabilizerThe BDE of the N-O bond in the resulting alkoxyamine is crucial for the regeneration of the nitroxide radical, ensuring the catalytic cycle continues.
Diffusion Coefficient (D) Molecular Dynamics (MD)Physical permanence and migrationA low diffusion coefficient is desirable to prevent the stabilizer from migrating to the surface and being lost to the environment. acs.org
Solubility Parameter (δ) MD, Monte Carlo SimulationsCompatibility with polymer matrixA solubility parameter close to that of the host polymer ensures good dispersion and prevents phase separation or blooming of the stabilizer. acs.org
Molecular Conformation and Size Molecular Mechanics, MDSteric hindrance and reactivityThe three-dimensional shape of the HALS molecule influences its ability to access radical sites within the polymer and its interaction with other additives.

By integrating these computational approaches, the development of advanced light stabilizers is becoming a more targeted and efficient process. Modeling provides a powerful lens through which the complex interplay of chemical reactivity and physical behavior that governs the performance of HALS like this compound can be understood and optimized.

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of Light Stabilizer 292 in synthetic or commercial samples?

  • Methodological Answer : Use a combination of analytical techniques:

  • FTIR spectroscopy : Compare characteristic peaks (e.g., hindered amine N-H stretching at ~3300 cm⁻¹ and ester C=O at ~1730 cm⁻¹) with reference spectra .
  • HPLC-MS : Quantify purity and detect impurities by comparing retention times and mass spectra against certified standards .
  • Elemental analysis : Validate molecular composition (C, H, N) to confirm stoichiometry .
    • Experimental Design : Include triplicate measurements, internal standards, and cross-validation with literature data .

Q. What protocols ensure reproducibility when incorporating this compound into polymer matrices like PE-HD/kaolin composites?

  • Key Steps :

  • Pre-drying : Dry polymers and stabilizer at 60°C for 24 hours to minimize moisture interference .
  • Melt-blending : Use standardized extrusion parameters (e.g., 190°C, 50 rpm) with inert gas purging to prevent oxidative degradation .
  • Control groups : Include unstabilized composites and blends with alternative HALS (e.g., 944, 770) for comparative analysis .
    • Data Reporting : Document exact weight percentages, processing conditions, and ambient humidity .

Advanced Research Questions

Q. How does the molecular weight and structure of this compound influence its migration resistance and long-term efficacy in coatings?

  • Mechanistic Insight :

  • Low molecular weight HALS (e.g., 292, Mw ~500 g/mol) : Prone to migration and volatilization under thermal stress, reducing long-term stability .
  • Mitigation Strategy : Co-stabilize with high-Mw HALS (e.g., UV3529, Mw ~2000 g/mol) to enhance retention in polymer matrices .
    • Experimental Validation : Conduct accelerated aging tests (e.g., QUV exposure at 0.75 W/m², 60°C) and track stabilizer loss via GC-MS .

Q. What methodologies resolve contradictions in reported performance data for this compound across different polymer systems?

  • Case Example : In PE-HD/kaolin composites, this compound showed a 75.6% mechanical retention rate post-aging, underperforming compared to HALS 2020 (87.1%) due to additive-polymer incompatibility .
  • Analytical Framework :

  • Surface analysis : Use SEM-EDS to detect stabilizer migration or agglomeration .
  • Dynamic mechanical analysis (DMA) : Correlate viscoelastic properties with stabilizer dispersion homogeneity .
    • Statistical Approach : Apply multivariate ANOVA to isolate factors (e.g., polymer crystallinity, stabilizer concentration) contributing to discrepancies .

Q. How can researchers optimize synergistic effects between this compound and UV absorbers (e.g., benzotriazoles) in automotive coatings?

  • Synergy Mechanism : HALS 292 scavenges radicals generated by UV absorbers, while UV absorbers reduce primary UV-induced degradation .
  • Experimental Design :

  • Dose-response trials : Test HALS:UV absorber ratios (e.g., 1:1 to 1:3) in accelerated weathering chambers .
  • Performance metrics : Track gloss retention (ASTM D523), color change (ΔE, CIE-Lab), and crack formation (ISO 11507) .
    • Caution : Avoid acidic catalysts (e.g., sulfonic acids) that deactivate HALS via protonation .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing light stabilizer efficacy data with high variability?

  • Tools :

  • Duncan’s multiple range test : Rank stabilizer performance across replicates .
  • Principal component analysis (PCA) : Identify latent variables (e.g., processing temperature, humidity) influencing outcomes .
    • Reporting Standards : Include confidence intervals, p-values, and effect sizes in tables (see Table 1 ) .

Table 1 : Example data structure for mechanical retention rates of HALS in PE-HD/kaolin composites .

StabilizerRetention Rate (%)Standard Deviationp-value (vs. Control)
Control50.2±3.1-
HALS 29275.6±4.5<0.05
HALS 202087.1±2.8<0.01

Future Research Directions

  • Molecular Design : Synthesize HALS derivatives with controlled Mw (1500–3000 g/mol) to balance migration resistance and dispersibility .
  • In Situ Monitoring : Develop Raman spectroscopy protocols to track stabilizer degradation in real time .

For citation integrity, avoid non-peer-reviewed sources and adhere to journal guidelines (e.g., Beilstein J. Org. Chem. ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.